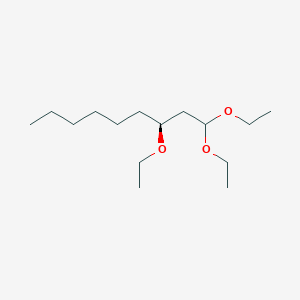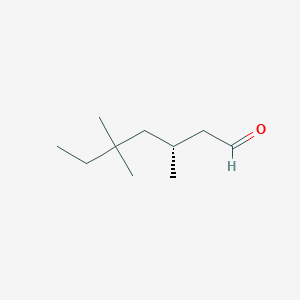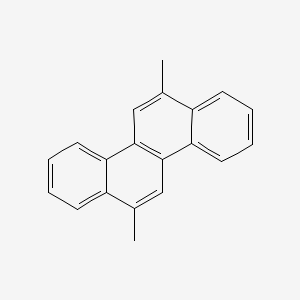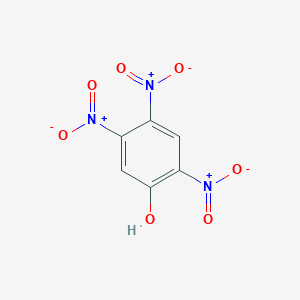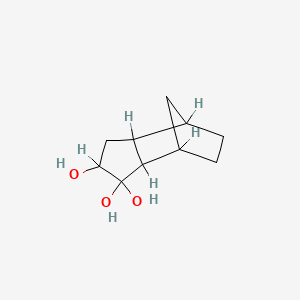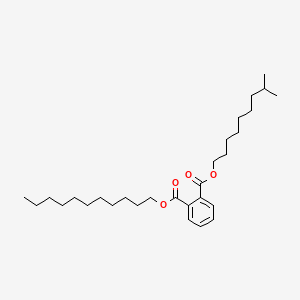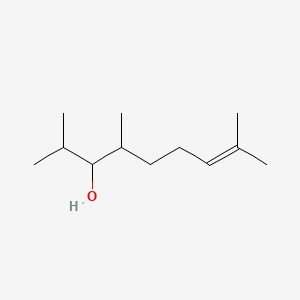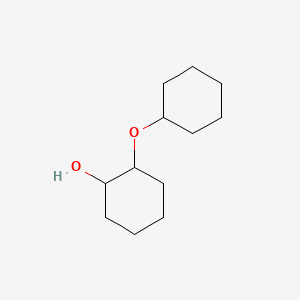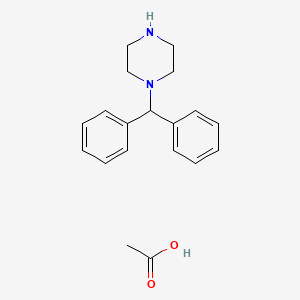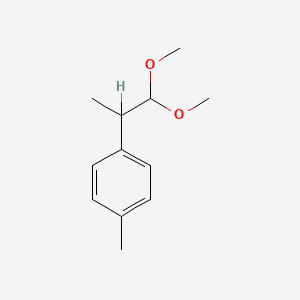
p-(2,2-Dimethoxy-1-methylethyl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
p-(2,2-Dimethoxy-1-methylethyl)toluene: is an organic compound with the molecular formula C12H18O2 It is a derivative of toluene, where the methyl group is substituted with a 2,2-dimethoxy-1-methylethyl group
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of p-(2,2-Dimethoxy-1-methylethyl)toluene typically begins with toluene and 2,2-dimethoxypropane.
Reaction Conditions: The reaction is usually carried out under acidic conditions to facilitate the electrophilic substitution of the methyl group on toluene with the 2,2-dimethoxy-1-methylethyl group.
Catalysts: Common catalysts include Lewis acids such as aluminum chloride or sulfuric acid.
Industrial Production Methods
Scale-Up: Industrial production involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions
- p-(2,2-Dimethoxy-1-methylethyl)toluene can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like hydroxide ions can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of p-(2,2-dimethoxy-1-methylethyl)benzaldehyde or p-(2,2-dimethoxy-1-methylethyl)benzoic acid.
Reduction: Formation of p-(2,2-dimethoxy-1-methylethyl)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules:
p-(2,2-Dimethoxy-1-methylethyl)toluene is used as an intermediate in the synthesis of more complex organic molecules.Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Biology and Medicine
Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.
Industry
Material Science:
This compound is used in the production of specialty chemicals and materials with unique properties.Agrochemicals: It is explored for its potential use in the synthesis of agrochemical products.
作用機序
Mechanism
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.
Pathways: It can modulate various biochemical pathways, leading to changes in cellular functions and responses.
類似化合物との比較
Similar Compounds
p-(2,2-Dimethoxy-1-methylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
p-(2,2-Dimethoxy-1-methylethyl)phenol: Contains a hydroxyl group instead of a methyl group on the benzene ring.
Uniqueness
Chemical Properties:
p-(2,2-Dimethoxy-1-methylethyl)toluene has unique chemical properties due to the presence of both the dimethoxy and methyl groups, which influence its reactivity and interactions.Applications: Its unique structure makes it suitable for specific applications in various fields, distinguishing it from other similar compounds.
特性
CAS番号 |
84878-56-8 |
|---|---|
分子式 |
C12H18O2 |
分子量 |
194.27 g/mol |
IUPAC名 |
1-(1,1-dimethoxypropan-2-yl)-4-methylbenzene |
InChI |
InChI=1S/C12H18O2/c1-9-5-7-11(8-6-9)10(2)12(13-3)14-4/h5-8,10,12H,1-4H3 |
InChIキー |
NHCQQYMXSJZMEO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(C)C(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


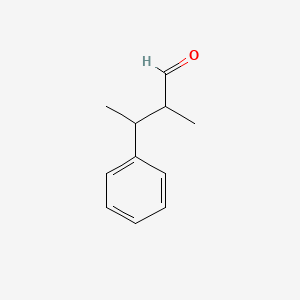
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
